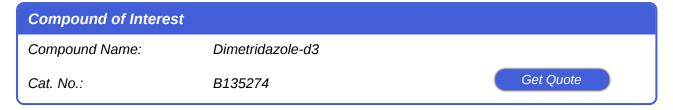


Technical Guide: Safety, Handling, and Application of Dimetridazole-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dimetridazole-d3**, a deuterated analog of the nitroimidazole antibiotic Dimetridazole. This document outlines the essential safety data, handling procedures, and experimental applications of **Dimetridazole-d3**, with a focus on its use in research and development settings.

Safety Data Sheet (SDS) Overview

The following tables summarize the key safety and property information for **Dimetridazole-d3**. It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound.

Physical and Chemical Properties



Property	Value	Source
CAS Number	64678-69-9	[1][2]
Molecular Formula	C5H4D3N3O2	[1][3]
Molecular Weight	144.15 g/mol	[2][3]
Appearance	Solid	[2]
Solubility	DMSO: 50 mg/mL (346.86 mM)	[1]
Melting Point	Not determined	N/A
Boiling Point	Not determined	N/A
Flash Point	Not applicable	[2]

Hazard Identification and Handling

Hazard Category	GHS Classification and Statements	Recommended Precautions
Acute Toxicity	Not classified. However, the parent compound, Dimetridazole, is harmful if swallowed.	Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation	Skin Irritation (Category 2), H315: Causes skin irritation.	Wear protective gloves and clothing.
Serious Eye Damage/Irritation	Eye Irritation (Category 2A), H319: Causes serious eye irritation.	Wear eye and face protection.
Respiratory Sensitization	Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.	Avoid breathing dust. Use in a well-ventilated area.

Storage and Stability



Condition	Recommendation
Short-term Storage (1 month)	-20°C
Long-term Storage (6 months)	-80°C
Stability	Stable under recommended storage conditions.
Incompatibilities	Strong oxidizing agents.

Toxicological Information (for Dimetridazole)

Specific toxicity data for **Dimetridazole-d3** is limited. The following data pertains to the parent compound, Dimetridazole. It is recommended to handle the deuterated form with the same precautions.

Endpoint	Result	Species
Carcinogenicity	Lung adenoma or carcinoma at 20 mg/kg bw/day; benign mammary tumors in rats at 10 and 20 mg/kg bw/day.[4]	Mouse, Rat
Reproductive Toxicity	No adverse effects on reproduction except for a decreased number of pups at 800 mg/kg bw/day.[5]	Rat
Developmental Toxicity	Decreased fetal weight at 100 mg/kg bw/day.[5]	Rat
Genotoxicity	Considered a possible genotoxic chemical, although in vivo studies have been negative.[5]	In vitro/In vivo

Experimental Protocols

Dimetridazole-d3 is primarily utilized as an internal standard for the quantification of Dimetridazole in various matrices by techniques such as Gas Chromatography-Mass



Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantification of Dimetridazole in Bovine Muscle by LC-MS/MS

This protocol is adapted from established analytical methods for nitroimidazole residues.[6][7] [8]

Objective: To accurately quantify the concentration of Dimetridazole in bovine muscle tissue using **Dimetridazole-d3** as an internal standard.

Materials:

- Bovine muscle tissue
- Dimetridazole analytical standard
- Dimetridazole-d3 (internal standard)
- · Ethyl acetate
- Petroleum ether
- Formic acid
- Acetonitrile
- Water (LC-MS grade)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- LC-MS/MS system with an ESI source

Procedure:



• Sample Preparation:

- Homogenize 2 grams of bovine muscle tissue.
- Spike the homogenate with a known concentration of Dimetridazole-d3 solution.
- Add 10 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant (ethyl acetate layer).
- Repeat the extraction step with another 10 mL of ethyl acetate.
- Combine the supernatants.

Extract Cleanup:

- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of petroleum ether and 1 mL of 0.1% formic acid in water.
- Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
- Collect the aqueous (lower) layer containing the analytes.

LC-MS/MS Analysis:

- Inject an aliquot of the cleaned extract into the LC-MS/MS system.
- LC Conditions (example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.

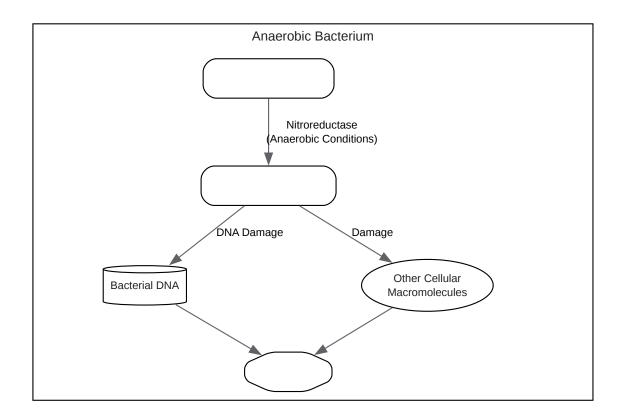


- Gradient: A suitable gradient to separate Dimetridazole from matrix components.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS/MS Conditions (example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Monitor the precursor-to-product ion transitions for both Dimetridazole and Dimetridazole-d3.
- Quantification:
 - Prepare a calibration curve using standards of Dimetridazole with a constant concentration of Dimetridazole-d3.
 - Calculate the concentration of Dimetridazole in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms General Mechanism of Action of Nitroimidazole Antibiotics

Dimetridazole belongs to the nitroimidazole class of antibiotics. Their mechanism of action involves the intracellular reduction of the nitro group to form reactive cytotoxic intermediates that disrupt bacterial DNA and other macromolecules, leading to cell death. This activation is specific to anaerobic or microaerophilic environments.





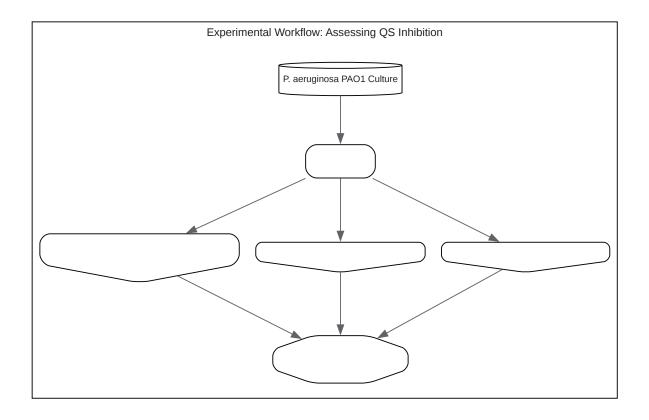
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Caption: General mechanism of action of Dimetridazole in anaerobic bacteria.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Recent research has shown that Dimetridazole can inhibit the quorum-sensing (QS) system of Pseudomonas aeruginosa, a key regulator of its virulence.[9][10] This suggests a potential application of Dimetridazole in anti-virulence strategies.





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Caption: Experimental workflow for evaluating the inhibition of P. aeruginosa quorum sensing by Dimetridazole.

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